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Compound of Interest

Compound Name: Meloxicam Sodium

Cat. No.: B110015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of

meloxicam sodium in commonly used rodent models. Meloxicam, a non-steroidal anti-

inflammatory drug (NSAID), exhibits preferential inhibition of cyclooxygenase-2 (COX-2),

making it a subject of extensive research for its anti-inflammatory, analgesic, and antipyretic

properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) in

preclinical rodent models is critical for the accurate interpretation of efficacy and safety studies

and for the successful translation of these findings to human clinical trials.

Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of meloxicam in mice,

rats, and guinea pigs across various studies, doses, and routes of administration. These

parameters provide a quantitative basis for comparing the disposition of meloxicam across

different experimental conditions.

Table 1: Pharmacokinetic Parameters of Meloxicam in
Mice
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Strai
n

Sex
Dose
(mg/
kg)

Rout
e

Cma
x
(µg/
mL)

Tma
x (h)

AUC
(µg·h
/mL)

t½
(h)

CL
(mL/
h/kg)

Vd
(L/kg
)

Refer
ence

NMRI Male 10 PO 18.1 0.7 - - - - [1]

NMRI
Fema

le
10 PO 20.7 0.6 - - - - [1]

C57B

L/6
Male 20 PO

16.7

± 0.4
4 160.4 7.4 125 0.36 [2]

CD1
Fema

le
10 SC - - - - - - [3]

CD1
Fema

le
20 SC - - - - - - [3]

C57B

L/6
M & F 1.6 SC - 1-2 - - 136 - [3]

Abcg

2-/-
- - PO - -

146.0

6 ±

10.57

- - - [3]

Wild

Type
- - PO - -

73.80

±

10.00

- - - [3]

Data presented as mean ± SD where available. Dashes indicate data not reported in the cited

source.

Table 2: Pharmacokinetic Parameters of Meloxicam in
Rats
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Strain Sex
Dose
(mg/kg
)

Route
Cmax
(µg/mL
)

Tmax
(h)

AUC
(µg·h/
mL)

t½ (h)
Refere
nce

Spragu

e-

Dawley

M & F 1 IV - - - 15.5 [4]

Spragu

e-

Dawley

M & F 1 PO 3.23 4-10 - 14.5 [4]

Wistar Male 30 - - - - - [3]

Data presented as mean ± SD where available. Dashes indicate data not reported in the cited

source.

Table 3: Pharmacokinetic Parameters of Meloxicam in
Guinea Pigs

Strai
n

Sex

Dos
e
(mg/
kg)

Rou
te

Cma
x
(µg/
mL)

Tma
x (h)

AUC
(µg·
h/m
L)

t½
(h)

CL
(L/k
g/h)

Vd
(L/k
g)

Bioa
vaila
bilit
y
(%)

Refe
renc
e

Dunk

in

Hartl

ey

Male - PO

0.92

±

0.30

3.7 ±

1.7
-

3.5 ±

1.1
- -

54 ±

14
[3][5]

Dunk

in

Hartl

ey

Male - IV - - -
3.7 ±

0.7

0.13

±

0.04

0.72

±

0.36

- [3][5]

Data presented as mean ± SD where available. Dashes indicate data not reported in the cited

source.
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Metabolism and Excretion
Meloxicam undergoes extensive metabolism in rodents, primarily in the liver, before excretion.

[6] The parent compound is metabolized into several inactive metabolites. The primary routes

of biotransformation involve oxidation of the 5-methyl group on the thiazolyl ring.[7]

In rats, the main metabolites are a 5'-hydroxymethyl derivative and a 5'-carboxy metabolite.[8]

Another significant metabolic pathway is the oxidative cleavage of the benzothiazine ring,

which results in an oxamic acid metabolite found in the urine.[7] Excretion occurs through both

urine and feces, with less than 0.5% of the unchanged drug recovered in the urine of rats.[7]

The high degree of protein binding, exceeding 99% in rats, influences its distribution and

elimination.[1][8]

Meloxicam
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Oxamic Acid Metabolite
Oxidative Cleavage
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Caption: Metabolic pathway of meloxicam in rodents.

Experimental Protocols
The following sections detail typical methodologies employed in the pharmacokinetic studies of

meloxicam in rodent models.

Animal Models and Housing
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Species/Strains: Studies commonly utilize Sprague-Dawley or Wistar rats, and NMRI,

C57BL/6, or CD1 mice.[1][2][3][4] Guinea pigs, such as the Dunkin Hartley strain, have also

been used.[5]

Housing: Animals are typically housed in controlled environments with regulated

temperature, humidity, and light-dark cycles. For excretion balance studies, metabolism

cages are used to collect urine and feces separately.[1]

Fasting: A fasting period of 16-20 hours is often implemented before oral administration to

minimize the effect of food on drug absorption.[1]

Drug Administration and Sample Collection
Formulation: Meloxicam is often administered as a solution or suspension. For intravenous

administration, it is dissolved in a suitable vehicle. Oral administration is typically performed

via gavage.[1][2] Subcutaneous injections are also a common route.[3]

Dosing: Doses in pharmacokinetic studies range from 1 mg/kg to 30 mg/kg, depending on

the study's objective and the animal model.[3][4]

Blood Sampling: Blood samples are collected at predetermined time points after drug

administration. Common sampling sites include the orbital venous sinus in rats or tail vein.[1]

To prevent coagulation, blood is collected in tubes containing an anticoagulant like heparin.

[9] Plasma is then separated by centrifugation.[9]

Analytical Methodology
Sample Preparation: Plasma samples often undergo a protein precipitation step followed by

solid-phase extraction (SPE) or liquid-liquid extraction to isolate meloxicam and its

metabolites.[10]

Quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV)

detection is a widely used method for quantifying meloxicam concentrations in plasma.[4][10]

The mobile phase typically consists of a buffer and an organic solvent, such as acetonitrile.

[10] A C18 column is commonly used for separation.[10]
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Caption: A typical experimental workflow for a rodent pharmacokinetic study of meloxicam.
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Discussion and Interspecies Comparison
Significant differences in the pharmacokinetics of meloxicam are observed across different

rodent species. For instance, after oral administration, the time to reach maximum plasma

concentration (Tmax) is considerably shorter in mice (0.6-0.7 hours) compared to rats (4-10

hours) and guinea pigs (3.7 hours).[1][4][5] The elimination half-life also varies, with reported

values of around 7.4 hours in C57BL/6 mice and 14.5-15.5 hours in Sprague-Dawley rats.[2][4]

The pharmacokinetic profile of meloxicam in rats is considered to most closely resemble that in

humans, making this species a particularly relevant model for preclinical studies.[1][8] The high

plasma protein binding of meloxicam is a consistent finding across species.[1] It is important to

note that factors such as the specific strain, sex, and fasting status of the animals can influence

the pharmacokinetic parameters.[1][2] Furthermore, the formulation of the administered drug

can impact its absorption and bioavailability.

Conclusion
This technical guide has summarized the key pharmacokinetic characteristics of meloxicam
sodium in mice, rats, and guinea pigs. The provided data tables, metabolic pathway, and

experimental workflow diagrams offer a comprehensive resource for researchers in the field of

drug development. A thorough understanding of the species-specific pharmacokinetics of

meloxicam is essential for designing robust preclinical studies and for the appropriate

interpretation of their outcomes. The significant interspecies variability highlights the

importance of selecting the most appropriate animal model to predict the pharmacokinetic

behavior of meloxicam in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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